molecular formula C16H15N3O4S B2772463 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole CAS No. 886924-41-0

2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole

Cat. No.: B2772463
CAS No.: 886924-41-0
M. Wt: 345.37
InChI Key: ILBCEUKYDGXUGP-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole is a complex organic compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazole and benzene. This particular compound features an ethylsulfonyl group and a nitrobenzyl group attached to the benzimidazole core, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using 3-nitrobenzyl chloride.

    Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a sulfonation reaction using ethylsulfonyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar compounds to 2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole include other benzimidazole derivatives such as:

  • 2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole
  • 2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole
  • 2-(ethylsulfonyl)-1-(3-aminobenzyl)-1H-benzo[d]imidazole

These compounds share structural similarities but differ in the position and nature of substituents, which can significantly impact their chemical properties and biological activities. The unique combination of the ethylsulfonyl and nitrobenzyl groups in this compound imparts distinct characteristics that make it valuable for specific applications.

Properties

IUPAC Name

2-ethylsulfonyl-1-[(3-nitrophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-2-24(22,23)16-17-14-8-3-4-9-15(14)18(16)11-12-6-5-7-13(10-12)19(20)21/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBCEUKYDGXUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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